2-Fluoro-3-(methylamino)propan-1-ol
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Overview
Description
2-Fluoro-3-(methylamino)propan-1-ol is an organic compound with the molecular formula C4H10FNO This compound is characterized by the presence of a fluorine atom, a methylamino group, and a hydroxyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methylamino)propan-1-ol typically involves the reaction of 3-chloro-2-fluoropropanol with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
3-chloro-2-fluoropropanol+methylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-3-(methylamino)propanal.
Reduction: Formation of 2-fluoro-3-(methylamino)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(methylamino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-propanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-3-(amino)propan-1-ol: Similar structure but without the methyl group on the amino group.
2-Fluoro-3-(methylamino)butan-1-ol: Contains an additional carbon atom in the chain, altering its properties.
Uniqueness
2-Fluoro-3-(methylamino)propan-1-ol is unique due to the presence of both the fluorine atom and the methylamino group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H10FNO |
---|---|
Molecular Weight |
107.13 g/mol |
IUPAC Name |
2-fluoro-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C4H10FNO/c1-6-2-4(5)3-7/h4,6-7H,2-3H2,1H3 |
InChI Key |
PUMLTKHKTQKRTE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CO)F |
Origin of Product |
United States |
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